ethyl 7-amino-5-bromo-1H-indole-2-carboxylate
Overview
Description
Ethyl 7-amino-5-bromo-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs This compound is characterized by the presence of an amino group at the 7th position, a bromine atom at the 5th position, and an ethyl ester group at the 2nd position of the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-amino-5-bromo-1H-indole-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with ethyl 5-bromo-1H-indole-2-carboxylate.
Amination: The brominated indole is subjected to nucleophilic substitution with an appropriate amine source, such as ammonia or an amine derivative, under controlled conditions to introduce the amino group at the 7th position.
Reaction Conditions: The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-amino-5-bromo-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of ethyl 7-amino-1H-indole-2-carboxylate.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols, amines, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles like sodium thiolate (NaSR), primary or secondary amines, or Grignard reagents (RMgX).
Major Products
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of ethyl 7-amino-1H-indole-2-carboxylate.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 7-amino-5-bromo-1H-indole-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and oncological pathways.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex indole derivatives, which are valuable in drug discovery and development.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: It is used in the development of dyes, pigments, and other materials requiring indole-based structures.
Mechanism of Action
The mechanism of action of ethyl 7-amino-5-bromo-1H-indole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group at the 7th position and the bromine atom at the 5th position play crucial roles in binding to these targets, influencing their activity. The compound may act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways.
Comparison with Similar Compounds
Ethyl 7-amino-5-bromo-1H-indole-2-carboxylate can be compared with other indole derivatives, such as:
Ethyl 5-bromo-1H-indole-2-carboxylate: Lacks the amino group at the 7th position, making it less versatile in biological interactions.
Ethyl 7-amino-1H-indole-2-carboxylate: Lacks the bromine atom at the 5th position, which may affect its reactivity and binding affinity.
7-Amino-1H-indole-2-carboxylate:
The presence of both the amino group and the bromine atom in this compound makes it unique, providing a balance of reactivity and biological activity that is valuable in various research and industrial applications.
Properties
IUPAC Name |
ethyl 7-amino-5-bromo-1H-indole-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c1-2-16-11(15)9-4-6-3-7(12)5-8(13)10(6)14-9/h3-5,14H,2,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZSJVGFVCNKJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=CC(=C2N1)N)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.